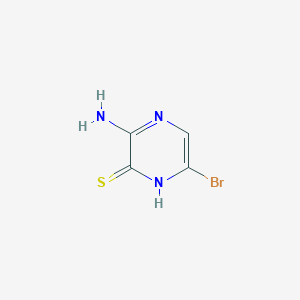

3-Amino-6-bromopyrazine-2-thiol

説明

Structure

3D Structure

特性

IUPAC Name |

3-amino-6-bromo-1H-pyrazine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3S/c5-2-1-7-3(6)4(9)8-2/h1H,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQSMGOYPDHLPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)C(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557704 | |

| Record name | 3-Amino-6-bromopyrazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6863-75-8 | |

| Record name | 3-Amino-6-bromo-2(1H)-pyrazinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6863-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-bromopyrazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-thiol: Chemical Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-bromopyrazine-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of amino, bromo, and thiol functional groups on a pyrazine core makes it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and potential reactivity. Furthermore, it explores its prospective biological activities based on the known pharmacology of related pyrazine and thiol-containing molecules, offering insights for future research and drug discovery endeavors.

Chemical Properties

This compound, also known by its tautomeric form 3-Amino-6-bromo-1H-pyrazine-2-thione, is a solid organic compound. The presence of the thiol/thione group and the amino group allows for prototropic tautomerism, an important consideration in its reactivity and characterization.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 6863-75-8 | [1][2] |

| Molecular Formula | C₄H₄BrN₃S | [1] |

| Molecular Weight | 206.06 g/mol | [1] |

| Melting Point | 190-192 °C | |

| Appearance | Likely a solid | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8 °C | [2] |

Spectral Data

The proton NMR (¹H NMR) spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the amino group protons and the pyrazine ring proton. The chemical shifts are influenced by the electronic effects of the bromine, amino, and thiol substituents.

-

¹H NMR (DMSO-d₆, predicted): A singlet for the pyrazine ring proton (C5-H) is anticipated in the aromatic region, likely between δ 7.0 and 8.0 ppm. The amino (-NH₂) protons would likely appear as a broad singlet, and the thiol (-SH) proton signal would also be a singlet, with chemical shifts that can vary depending on concentration and temperature. For a similar compound, aminopyrazine, the aromatic protons appear around δ 7.8-8.1 ppm.[3]

-

¹³C NMR (DMSO-d₆, predicted): The ¹³C NMR spectrum would display four signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts would be influenced by the attached functional groups. Carbons attached to nitrogen and sulfur (C2 and C3) would be significantly deshielded. The carbon bearing the bromine atom (C6) would also show a characteristic chemical shift. Typical chemical shifts for substituted pyrazines can range from δ 120 to 160 ppm.[4]

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

-

Characteristic Absorptions (predicted):

-

N-H stretching: The amino group should exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

S-H stretching: A weak absorption for the thiol group may be observed around 2550-2600 cm⁻¹.

-

C=N and C=C stretching: Vibrations associated with the pyrazine ring are expected in the 1400-1600 cm⁻¹ region.

-

C-S stretching: A peak corresponding to the carbon-sulfur bond may be present in the fingerprint region. A study on a similar compound, 3-aminopyrazine-2-carboxylic acid, showed characteristic peaks for the amino and pyrazine ring structures.[5][6]

-

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

-

Expected Fragmentation: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 206 and 208 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. Common fragmentation pathways for brominated aromatic compounds involve the loss of the bromine atom and cleavage of the pyrazine ring.[7][8][9][10][11]

Experimental Protocols

Due to the limited availability of detailed experimental procedures for this compound in peer-reviewed literature, the following protocols are proposed based on established synthetic methods for analogous compounds.

Synthesis of this compound

A plausible synthetic route to this compound could involve the reaction of a diaminobromopyrazine precursor with a sulfurating agent.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diamino-5-bromopyrazine in pyridine.

-

Addition of Reagent: To this solution, add carbon disulfide (CS₂) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Purification and Characterization

The purity of the synthesized compound should be assessed using standard analytical techniques.

Purification and Analysis Workflow:

Caption: Workflow for the purification and characterization of the synthesized compound.

Methodologies:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity using an appropriate eluent system.

-

Melting Point: To determine the melting point of the purified solid and compare it with the literature value.

-

NMR Spectroscopy: To confirm the structure of the compound by analyzing the ¹H and ¹³C NMR spectra.

-

FT-IR Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry: To confirm the molecular weight and isotopic pattern of bromine.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three functional groups, making it a valuable intermediate in organic synthesis.

Reactivity Profile

Logical Relationship of Functional Group Reactivity:

Caption: Reactivity profile of this compound.

-

Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

-

Thiol Group: The thiol group is also nucleophilic and can be readily alkylated or arylated. It can also be oxidized to form a disulfide bridge.

-

Bromo Group: The bromine atom can be displaced by nucleophiles or participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the 6-position of the pyrazine ring.

Potential Biological Activities

While there is no specific data on the biological activity of this compound, its structural motifs are present in many biologically active molecules. Pyrazine derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[12][13][14][15][16] The presence of a thiol group can also contribute to biological activity, for instance, by interacting with metalloenzymes or participating in redox processes.

Potential Therapeutic Signaling Pathways:

Given the anticancer potential of many pyrazine derivatives, this compound and its derivatives could potentially modulate key signaling pathways involved in cancer progression.

Caption: Potential signaling pathways targeted by derivatives of the title compound.

Conclusion

This compound is a promising heterocyclic compound with a rich chemical functionality that makes it an attractive starting material for the synthesis of a diverse range of derivatives. While detailed experimental data for this specific molecule is scarce, this guide provides a comprehensive overview of its expected chemical properties, plausible synthetic and analytical protocols, and potential for biological activity based on the current understanding of related compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to unlock its full potential in drug discovery and materials science.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 2. 6863-75-8|this compound|BLD Pharm [bldpharm.com]

- 3. Aminopyrazine(5049-61-6) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. raco.cat [raco.cat]

- 9. google.com [google.com]

- 10. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-thiol (CAS 6863-75-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-6-bromopyrazine-2-thiol (CAS 6863-75-8), a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document collates available chemical and physical data, outlines plausible experimental protocols, and explores potential biological significance to facilitate further research and development.

Core Compound Data

This compound, also known as 3-Amino-6-bromo-1H-pyrazine-2-thione, is a substituted pyrazine derivative. The presence of an amino group, a bromine atom, and a thiol group on the pyrazine ring suggests a versatile chemical reactivity, making it an interesting building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6863-75-8 |

| Molecular Formula | C₄H₄BrN₃S |

| Molecular Weight | 206.06 g/mol |

| Melting Point | 190-192 °C |

| Appearance | Solid (form may vary) |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8 °C. |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. |

Experimental Protocols

Proposed Synthetic Workflow:

A potential synthetic pathway could commence from a commercially available pyrazine derivative, such as 2-aminopyrazine. The introduction of the bromine and thiol functionalities would require specific and controlled reaction conditions.

An In-depth Technical Guide on the Molecular Structure of 3-Amino-6-bromopyrazine-2-thiol

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-Amino-6-bromopyrazine-2-thiol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the compound's key physicochemical properties, a representative synthesis protocol, and discusses its potential biological significance based on the activities of structurally related molecules.

Core Molecular Properties

This compound, with the CAS number 6863-75-8, is a substituted pyrazine derivative. The presence of an amino group, a bromine atom, and a thiol group on the pyrazine ring system imparts a unique combination of chemical reactivity and potential for biological activity. The compound is also known by its tautomeric name, 3-Amino-6-bromo-1H-pyrazine-2-thione.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 6863-75-8 | [1] |

| Molecular Formula | C4H4BrN3S | [1] |

| Molecular Weight | 206.06 g/mol | [1] |

| Melting Point | 190-192 °C | [1] |

Molecular Structure and Tautomerism

The molecular structure of this compound is characterized by a pyrazine ring substituted with an amino group at position 3, a bromine atom at position 6, and a thiol group at position 2. A significant aspect of its chemistry is the existence of thione-thiol tautomerism, where the compound can exist in equilibrium between the thiol form (this compound) and the thione form (3-Amino-6-bromo-1H-pyrazine-2-thione). This equilibrium is a common feature for heterocyclic compounds containing a thiol group adjacent to a ring nitrogen atom.

Caption: Thiol-Thione Tautomerism of this compound.

Experimental Protocols

Representative Synthesis of this compound

This protocol is adapted from the synthesis of related aminohalogenated heterocyclic compounds and serves as a guideline for its potential synthesis.

Step 1: Amination of a Dihalogenated Precursor

A suitable starting material, such as 2,3-dichloro-5-bromopyrazine, would be subjected to nucleophilic aromatic substitution with an amino source, like ammonia. This reaction would selectively replace one of the chloro groups with an amino group.

-

Reactants: 2,3-dichloro-5-bromopyrazine, aqueous ammonia.

-

Solvent: A suitable solvent that can facilitate the reaction, such as ethanol or dimethylformamide (DMF).

-

Conditions: The reaction mixture would be heated in a sealed vessel to a temperature typically ranging from 100 to 150 °C for several hours.

-

Work-up: After cooling, the product would be isolated by filtration or extraction, followed by purification, likely through recrystallization or column chromatography.

Step 2: Thiolation

The resulting 3-amino-2-chloro-6-bromopyrazine would then be converted to the target thiol. This can be achieved by reaction with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

-

Reactants: 3-amino-2-chloro-6-bromopyrazine, sodium hydrosulfide.

-

Solvent: A polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

-

Conditions: The reaction would likely be carried out at an elevated temperature, for instance, 80-120 °C, for a few hours.

-

Work-up: The reaction mixture would be cooled, and the product precipitated by the addition of water or a dilute acid. The crude product would then be collected by filtration and purified by recrystallization.

Caption: Hypothetical Synthesis Workflow.

Structural Characterization

The definitive identification and structural confirmation of this compound would rely on a combination of spectroscopic techniques. While specific spectral data for this compound is not publicly available, the expected outcomes are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrazine ring and the protons of the amino group. The chemical shift of the pyrazine proton would be influenced by the surrounding electron-withdrawing groups. The amino protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would reveal four distinct signals corresponding to the four carbon atoms in the pyrazine ring, with their chemical shifts indicating the different chemical environments due to the attached functional groups.

Other Spectroscopic Methods

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the pyrazine ring, and a C-Br stretching frequency. The S-H stretch of the thiol form, if present in a detectable amount in the solid state, would be observed around 2550-2600 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern could provide further structural information.

Potential Biological Activities and Applications

While the specific biological activities of this compound have not been extensively reported, the pyrazine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Pyrazine derivatives have been investigated for a wide range of therapeutic applications.

Anticancer Potential

Numerous studies have highlighted the potential of pyrazine derivatives as anticancer agents.[4][5] The structural features of this compound, including the presence of a halogen and an amino group, are often found in molecules with antiproliferative properties. Brominated organic compounds, in particular, have shown promising anticancer activity against various cancer cell lines.[6] The thiol group can also play a role in biological activity, potentially interacting with biological thiols and influencing cellular redox homeostasis.[7][8]

Antimicrobial Activity

The pyrazine nucleus is also a key component of many antimicrobial agents. Thiol-containing compounds and their derivatives have been reported to exhibit antibacterial and antifungal activities.[9][10] The combination of the pyrazine ring and the thiol group in this compound suggests that it could be a candidate for investigation as a novel antimicrobial agent.

References

- 1. 6863-75-8 CAS MSDS (3-AMINO-6-BROMO-1H-PYRAZINE-2-THIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 3. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 4. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 5. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 8. The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]

- 10. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

Spectroscopic Profile of 3-Amino-6-bromopyrazine-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the spectroscopic characteristics of 3-Amino-6-bromopyrazine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectroscopic data for this specific molecule is not publicly available at the time of this publication, this guide outlines the expected spectral features based on its chemical structure and provides detailed, generalized experimental protocols for acquiring such data. The document is intended to serve as a practical resource for researchers working with this and structurally related compounds, facilitating their identification, characterization, and application in drug discovery and development.

Introduction

This compound is a substituted pyrazine derivative featuring key functional groups that make it a valuable building block in organic synthesis. The presence of an amino group, a bromo substituent, and a thiol group on the pyrazine ring system offers multiple sites for chemical modification, enabling the synthesis of diverse molecular scaffolds. Pyrazine derivatives are known to exhibit a wide range of biological activities, and the unique combination of functionalities in this molecule suggests its potential for investigation in various therapeutic areas. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of a compound. This guide provides a foundational understanding of the expected spectroscopic data for this compound and the methodologies to obtain it.

Predicted Spectroscopic Data

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~7.5-8.5 | Singlet | The single proton on the pyrazine ring. The exact shift is influenced by the electronic effects of the surrounding substituents. |

| ~5.0-7.0 | Broad Singlet | Protons of the amino (-NH₂) group. The chemical shift can vary with solvent and concentration. | |

| ~3.0-4.0 | Broad Singlet | Proton of the thiol (-SH) group. The chemical shift is highly variable and depends on solvent, concentration, and temperature. | |

| ¹³C | ~160-170 | Singlet | Carbon atom attached to the thiol group (C-2). |

| ~150-160 | Singlet | Carbon atom attached to the amino group (C-3). | |

| ~130-140 | Singlet | Carbon atom attached to the bromine atom (C-6). | |

| ~120-130 | Singlet | The remaining carbon atom on the pyrazine ring (C-5). |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300-3500 | Medium, often two bands |

| S-H Stretch (Thiol) | 2550-2600 | Weak |

| C=N Stretch (Pyrazine ring) | 1550-1650 | Medium to Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-Br Stretch | 500-600 | Medium to Strong |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 205/207 | The molecular ion peak will show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br). |

| [M-SH]⁺ | 172/174 | Fragment corresponding to the loss of the thiol group. |

| [M-Br]⁺ | 126 | Fragment corresponding to the loss of the bromine atom. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.

-

Longer acquisition times are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be used.

-

ATR Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum. This method is quick and requires minimal sample preparation.

-

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) to a fine powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the analysis of small organic molecules.

-

Sample Preparation:

-

For EI-MS, the sample is typically introduced directly into the ion source.

-

For ESI-MS, dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

-

Instrumentation: Utilize a mass spectrometer equipped with the desired ion source.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range.

-

For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF, Orbitrap) to obtain accurate mass measurements for elemental composition determination.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel synthetic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its characterization. The predicted NMR, IR, and MS data, based on its chemical structure, offer a reliable reference for researchers. The detailed experimental protocols provide a practical guide for obtaining high-quality spectroscopic data. The successful characterization of this and similar molecules is a critical step in unlocking their potential in drug discovery and materials science. It is recommended that researchers synthesizing this compound for the first time perform a full suite of spectroscopic analyses to confirm its identity and purity.

Technical Guide: Solubility Profile of 3-Amino-6-bromopyrazine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 3-Amino-6-bromopyrazine-2-thiol. Due to the limited direct experimental data on this specific compound, this guide leverages information on structurally related pyrazine and thiol derivatives to infer its likely solubility characteristics. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, alongside a logical workflow to guide the experimental process.

Core Compound Information

Structure:

Chemical Formula: C₄H₄BrN₃S

Molecular Weight: 206.06 g/mol

CAS Number: 6863-75-8

Inferred Solubility Profile

Pyrazine itself is moderately soluble in water due to the nitrogen atoms that can form hydrogen bonds. Thiols, in general, exhibit a wide range of solubilities depending on the nature of the rest of the molecule.

Table 1: Qualitative Solubility of Structurally Related Compounds

| Compound Name | Structure | Water Solubility | Organic Solvent Solubility |

| Pyrazine | C₄H₄N₂ | Moderately soluble[1] | Soluble in alcohols and ether[1] |

| Pyrazine-2-thiol | C₄H₄N₂S | Slightly soluble | Soluble in some organic solvents |

| Pyrazineethanethiol | C₆H₈N₂S | Slightly soluble; soluble in water[2] | Soluble in organic solvents and oils[2][3] |

Based on these related compounds, it is anticipated that this compound will exhibit low solubility in aqueous solutions and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. The presence of both hydrogen bond donors (-NH₂, -SH) and acceptors (N atoms in the pyrazine ring) suggests that its solubility will be favored in solvents capable of hydrogen bonding.

Experimental Protocol for Solubility Determination

The following is a general, robust protocol for determining the solubility of a solid compound like this compound. This method is based on the principle of finding the saturation point of the compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetone)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Stock Solutions for Calibration:

-

Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

-

From this stock solution, prepare a series of calibration standards of known concentrations.

-

-

Equilibrium Solubility Determination:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the samples in a thermostatic shaker at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, visually inspect the samples to confirm the presence of undissolved solid.

-

-

Sample Processing:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter to remove any remaining fine particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Use the calibration curve to calculate the concentration of this compound in the saturated solution. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

Data Presentation:

The quantitative solubility data should be presented in a clear, tabular format, including the solvent, temperature, and the determined solubility in units such as mg/mL or µg/mL.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for solubility determination and the relationships between the key experimental steps.

Caption: Workflow for experimental solubility determination.

Caption: Logical relationships in the solubility determination process.

References

In-Depth Technical Guide: Biological Activity of 3-Amino-6-bromopyrazine-2-thiol

Disclaimer: Direct experimental data on the biological activity of 3-Amino-6-bromopyrazine-2-thiol is limited in publicly available scientific literature. This guide provides a comprehensive overview of its potential biological activities based on the known pharmacological profiles of structurally related aminopyrazine, pyrazine-thiol, and bromopyrazine derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

Core Compound Structure and Potential

This compound is a heterocyclic compound featuring a pyrazine ring substituted with three key functional groups: an amino group, a bromine atom, and a thiol group. This combination of functionalities suggests a high potential for diverse biological activities. The pyrazine core is a common scaffold in many biologically active molecules.[1] The amino group can act as a hydrogen bond donor and a site for further chemical modification. The bromine atom can influence the compound's lipophilicity and may be involved in halogen bonding interactions with biological targets. The thiol group is particularly significant, as it is a known pharmacophore involved in antioxidant activity, metal chelation, and covalent interactions with protein targets.

Structurally related compounds, such as 3-Amino-6-bromopyrazine-2-carbonitrile, are recognized as important intermediates in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory agents.[2]

Inferred Biological Activities

Based on the activities of analogous compounds, the primary potential biological activities of this compound are likely to be in the areas of oncology, inflammation, and microbiology.

Anticancer Activity

The aminopyrazine scaffold is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors.

Supporting Evidence:

-

SHP2 Inhibition: 2-aminopyrazine derivatives have been identified as inhibitors of the SHP2 phosphatase, a critical node in receptor tyrosine kinase signaling pathways often dysregulated in cancer. One study reported a novel 2-aminopyrazine derivative with potent inhibitory activity against H1975 (non-small cell lung carcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines, with IC50 values of 11.84 µM and 5.66 µM, respectively.[3]

-

FGFR Inhibition: 3-amino-pyrazine-2-carboxamide derivatives have been designed as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key oncogenic drivers in various cancers. A lead compound, 18i, was identified as a pan-FGFR inhibitor with potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.[4]

-

General Cytotoxicity: Pyrazine-containing hybrids have demonstrated significant cytotoxic effects against a range of cancer cell lines. For instance, certain chalcone-pyrazine derivatives exhibited potent inhibitory effects on A549 (lung), Colo-205 (colon), and MCF-7 (breast) cancer cell lines with IC50 values in the sub-micromolar range.[1] Another study on imidazo[1,2-a]pyrazine derivatives reported IC50 values against Hep-2, HepG2, MCF-7, and A375 cancer cells, with the most promising compound showing an IC50 of 11-13 µM across these cell lines.[5][6]

Quantitative Data for Related Aminopyrazine Derivatives (Anticancer Activity):

| Compound Class | Cell Line | Activity (IC50) | Reference |

| 2-Aminopyrazine Derivative (3e) | H1975 | 11.84 ± 0.83 µM | [3] |

| 2-Aminopyrazine Derivative (3e) | MDA-MB-231 | 5.66 ± 2.39 µM | [3] |

| Chalcone-Pyrazine Derivative (49) | A549 | 0.13 µM | [1] |

| Chalcone-Pyrazine Derivative (49) | Colo-205 | 0.19 µM | [1] |

| Chalcone-Pyrazine Derivative (50) | MCF-7 | 0.18 µM | [1] |

| Chalcone-Pyrazine Derivative (51) | MCF-7 | 0.012 µM | [1] |

| Chalcone-Pyrazine Derivative (51) | A549 | 0.045 µM | [1] |

| Chalcone-Pyrazine Derivative (51) | DU-145 | 0.33 µM | [1] |

| Imidazo[1,2-a]pyrazine (12b) | Hep-2 | 11 µM | [5][6] |

| Imidazo[1,2-a]pyrazine (12b) | HepG2 | 13 µM | [5][6] |

| Imidazo[1,2-a]pyrazine (12b) | MCF-7 | 11 µM | [5][6] |

| Imidazo[1,2-a]pyrazine (12b) | A375 | 11 µM | [5][6] |

Potential Signaling Pathways:

Based on the activity of related compounds, this compound could potentially exert its anticancer effects by inhibiting key signaling pathways such as the RAS/MAPK pathway (via SHP2 or other kinases) or the FGFR signaling cascade.

Anti-inflammatory Activity

Pyrazine derivatives are known to possess anti-inflammatory properties, often through the modulation of inflammatory mediators.

Supporting Evidence:

-

Nitric Oxide (NO) Inhibition: A pyrazine-containing derivative of paeonol demonstrated a 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a concentration of 20 µM.[1]

-

MK-2 Inhibition: Aminopyrazine derivatives have been developed as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key enzyme in the inflammatory response that regulates the synthesis of TNF-α. Several compounds were identified with low micromolar to sub-micromolar IC50 values against the MK-2 enzyme.[7]

Quantitative Data for Related Pyrazine Derivatives (Anti-inflammatory Activity):

| Compound Class | Assay | Activity | Concentration | Reference |

| Paeonol-Pyrazine Derivative | LPS-induced NO overexpression in RAW264.7 cells | 56.32% inhibition | 20 µM | [1] |

| Aminopyrazine Derivatives | MK-2 enzyme inhibition | Low µM to sub-µM IC50 | Not specified | [7] |

Potential Mechanism of Action:

The anti-inflammatory effects could be mediated by the inhibition of enzymes like MK-2, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, or by inhibiting the production of other inflammatory mediators like nitric oxide.

Antimicrobial Activity

The pyrazine ring is a component of several antimicrobial agents, and the presence of a thiol group can also contribute to this activity.

Supporting Evidence:

-

Antimycobacterial Activity: Pyrazine and pyridine derivatives containing a thiosemicarbazone group have shown significant activity against Mycobacterium tuberculosis. For some derivatives, the Minimum Inhibitory Concentration (MIC) against a resistant strain was as low as 0.5–4 µg/mL.[8] 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides have been investigated as inhibitors of mycobacterial methionine aminopeptidase 1, with some compounds showing in vitro potency against M. tuberculosis.[9]

-

Antibacterial and Antifungal Activity: Pyridinium salts, which share some structural similarities with pyrazines, have demonstrated broad-spectrum antimicrobial activity.[10] Thioalkyl derivatives of pyridine have also been synthesized and evaluated for their biological activities.[11]

Quantitative Data for Related Pyrazine and Pyridine Derivatives (Antimicrobial Activity):

| Compound Class | Organism | Activity (MIC) | Reference |

| Piperidinothiosemicarbazone of Pyridine | M. tuberculosis (resistant strain) | 0.5–4 µg/mL | [8] |

| Piperidinothiosemicarbazone of Pyridine | M. tuberculosis (standard strain) | 2–4 µg/mL | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for evaluating the biological activity of this compound.

Anticancer Activity: MTT Cell Viability Assay

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., H1975, MDA-MB-231, A549, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The cells are treated with these concentrations for 24, 48, or 72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.[6]

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and incubated overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature. Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the mixture is incubated for another 10 minutes.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Methodology:

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: this compound is serially diluted (two-fold) in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a positive control for the assay.

-

Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

Future research should focus on the synthesis and in vitro evaluation of this compound to confirm these inferred activities. Initial screening should include a panel of cancer cell lines, assays for key inflammatory mediators, and a broad spectrum of microbial species. Subsequent studies could then elucidate the specific molecular targets and mechanisms of action, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]

- 7. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles [mdpi.com]

- 9. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 3-Amino-6-bromopyrazine-2-thiol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can address unmet medical needs is a continuous endeavor in medicinal chemistry. The 3-amino-6-bromopyrazine-2-thiol core represents a promising and versatile starting point for the development of innovative therapeutics. Its unique arrangement of amino, bromo, and thiol functional groups on a pyrazine ring offers multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries with the potential to interact with a range of biological targets. This technical guide explores the potential applications of this scaffold, focusing on its utility in the design of kinase inhibitors and other therapeutic agents, and provides detailed experimental approaches for its derivatization and biological evaluation.

Core Scaffold and Its Medicinal Chemistry Appeal

The this compound scaffold is a privileged structure in medicinal chemistry due to the reactivity of its functional groups. The pyrazine ring itself is a common motif in many biologically active compounds, including several approved drugs.[1] The presence of an amino group, a bromine atom, and a thiol group provides three distinct points for chemical modification, allowing for fine-tuning of the molecule's physicochemical properties and biological activity.

-

Amino Group: The amino group can act as a hydrogen bond donor and can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.

-

Bromo Group: The bromine atom is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.

-

Thiol Group: The thiol group is a strong nucleophile and can be easily alkylated or oxidized. It can also participate in the formation of disulfide bonds or be used as a bioisosteric replacement for other functional groups. The unique properties of thiols allow them to act as radical scavengers, restore cellular thiol pools, and form stable complexes with metals.

Potential Therapeutic Applications

Based on the known biological activities of structurally related pyrazine and pyridazine derivatives, the this compound scaffold holds significant promise in several therapeutic areas, most notably in oncology and inflammation.

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazine core is a well-established scaffold for the design of potent and selective kinase inhibitors. For instance, derivatives of 3-aminopyrazine-2-carboxamide have been identified as novel FGFR inhibitors. The this compound scaffold can be similarly exploited to develop inhibitors targeting various kinase families.

The general workflow for developing kinase inhibitors from this scaffold would involve the diversification of the core structure through reactions at the amino, bromo, and thiol positions to generate a library of analogs. These analogs would then be screened against a panel of kinases to identify potent and selective inhibitors.

Caption: Workflow for Kinase Inhibitor Discovery.

PROTACs for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The this compound scaffold can serve as a versatile starting point for the synthesis of the target protein ligand. For example, structurally similar pyridazine derivatives have been utilized to develop SMARCA2/4 degraders.

The development of PROTACs from this scaffold would involve synthesizing a derivative that binds to the target protein of interest and then conjugating it to a known E3 ligase ligand through a suitable linker.

Caption: PROTAC Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for the synthesis of derivatives of this compound and their subsequent biological evaluation.

Synthesis of Derivatives

The following are general procedures for the modification of the this compound core.

1. S-Alkylation of the Thiol Group

This procedure describes the alkylation of the thiol group to introduce various side chains.

-

Materials: this compound, alkyl halide (e.g., methyl iodide, benzyl bromide), a base (e.g., potassium carbonate, sodium hydride), and a suitable solvent (e.g., dimethylformamide (DMF), acetonitrile).

-

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent.

-

Add the base (1.1 equivalents) and stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 equivalents) dropwise to the mixture.

-

Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2. Suzuki Cross-Coupling at the Bromo Position

This protocol outlines the introduction of aryl or heteroaryl groups at the 6-position via a Suzuki coupling reaction.

-

Materials: 6-Bromo-3-aminopyrazine-2-thiol derivative (from step 1), boronic acid or boronic ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., sodium carbonate, cesium carbonate), and a solvent system (e.g., dioxane/water, toluene/ethanol/water).

-

Procedure:

-

To a reaction vessel, add the 6-bromo-3-aminopyrazine-2-thiol derivative (1 equivalent), the boronic acid or ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

-

Add the degassed solvent system.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature (typically 80-110 °C) for the required time, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

-

3. N-Acylation of the Amino Group

This procedure details the acylation of the 3-amino group.

-

Materials: 3-Aminopyrazine derivative (from previous steps), acyl chloride or anhydride, a base (e.g., triethylamine, pyridine), and a solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).

-

Procedure:

-

Dissolve the 3-aminopyrazine derivative (1 equivalent) and the base (1.5 equivalents) in the solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acyl chloride or anhydride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Biological Evaluation

1. Kinase Inhibition Assays

A variety of assays can be used to screen for kinase inhibitors.

-

Biochemical Assays:

-

Radiometric Assays: These assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate.

-

Fluorescence-Based Assays: These include fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays, which detect the phosphorylation of a fluorescently labeled substrate.

-

Luminescence-Based Assays: These assays measure the amount of ATP remaining after the kinase reaction, providing an indirect measure of kinase activity.

-

-

Cell-Based Assays:

-

Western Blotting: This technique can be used to measure the phosphorylation status of the target kinase or its downstream substrates in cells treated with the test compounds.

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays determine the effect of the compounds on the proliferation of cancer cell lines that are dependent on the target kinase.

-

Table 1: Quantitative Data for Hypothetical Kinase Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) (Biochemical) | Cell Viability GI₅₀ (µM) (Cancer Cell Line) |

| ABT-001 | FGFR1 | 15 | 0.5 (NCI-H1581) |

| ABT-002 | VEGFR2 | 25 | 1.2 (HUVEC) |

| ABT-003 | EGFR | 50 | 2.5 (A431) |

2. PROTAC Evaluation Assays

The efficacy of newly synthesized PROTACs needs to be thoroughly evaluated.

-

Target Degradation Assays:

-

Western Blotting: To quantify the reduction in the levels of the target protein in cells treated with the PROTAC.

-

Mass Spectrometry-based Proteomics: For a global and unbiased assessment of protein degradation.

-

-

Cellular Activity Assays:

-

Cell Viability Assays: To determine the functional consequence of target protein degradation in relevant cancer cell lines.

-

Phenotypic Assays: To assess the effect of the PROTAC on specific cellular processes that are dependent on the target protein.

-

Table 2: Quantitative Data for a Hypothetical PROTAC

| PROTAC ID | Target Protein | DC₅₀ (nM) (24h) | Dₘₐₓ (%) | Cell Viability GI₅₀ (µM) |

| ABP-001 | BRD4 | 10 | >95 | 0.2 (MV-4-11) |

Conclusion

The this compound scaffold is a highly attractive starting point for the development of novel therapeutic agents. Its versatile chemistry allows for the creation of large and diverse compound libraries. The demonstrated success of related pyrazine and pyridazine derivatives as kinase inhibitors and components of PROTACs strongly suggests that this scaffold has significant potential in oncology and other therapeutic areas. The experimental protocols provided in this guide offer a solid foundation for researchers to begin exploring the medicinal chemistry of this promising core structure. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full therapeutic potential.

References

The Versatile Building Block: A Technical Guide to 3-Amino-6-bromopyrazine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and synthetic applications of 3-amino-6-bromopyrazine-2-thiol, a valuable heterocyclic building block in medicinal chemistry and materials science. This document provides detailed experimental protocols, comprehensive data summaries, and visual representations of reaction pathways to facilitate its use in research and development.

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for this compound is not extensively reported in publicly available literature, the properties of its key precursors are well-documented. This information is crucial for monitoring the progress of the synthesis.

Table 1: Physicochemical and Spectroscopic Data of this compound and its Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Key Spectroscopic Data |

| 3-Amino-6-bromopyrazine-2-carbonitrile | C₅H₃BrN₄ | 199.01 | 198-202 | Light yellow to brown powder | ¹H NMR (DMSO-d₆): δ 8.1 (s, 1H), 7.8 (br s, 2H) |

| 3-Amino-6-bromopyrazine-2-carboxamide | C₅H₅BrN₄O | 217.02 | 220-225 | Off-white to yellow solid | IR (KBr, cm⁻¹): ~3400-3200 (NH₂), ~1660 (C=O) |

| This compound | C₅H₅BrN₄S | 233.08 | Not Reported | Not Reported | Expected IR (KBr, cm⁻¹): ~3400-3200 (NH₂), ~2550 (S-H, weak), ~1600 (C=N) |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 3-amino-6-bromopyrazine-2-carbonitrile. The first step involves the hydrolysis of the nitrile to a carboxamide, followed by thionation to yield the target thiol.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-Amino-6-bromopyrazine-2-carboxamide

This protocol is adapted from the hydrolysis of the analogous 3-chloropyrazine-2-carbonitrile.[1]

Materials:

-

3-Amino-6-bromopyrazine-2-carbonitrile

-

Hydrogen peroxide (30% solution)

-

Sodium hydroxide (8% w/v solution)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a thermometer, prepare a solution of hydrogen peroxide (30%, ~29 mL) and water (~195 mL).

-

Adjust the pH of the solution to 9 by the dropwise addition of an 8% (w/v) sodium hydroxide solution.

-

Heat the mixture to 50°C.

-

To the heated, basic peroxide solution, add 3-amino-6-bromopyrazine-2-carbonitrile (104 mmol) portion-wise over 30 minutes, ensuring the temperature is maintained at 50°C.

-

After the addition is complete, continue stirring the reaction mixture at 50°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product, 3-amino-6-bromopyrazine-2-carboxamide, is expected to precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the thionation of amides using Lawesson's reagent.[2][3]

Materials:

-

3-Amino-6-bromopyrazine-2-carboxamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Anhydrous toluene

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-6-bromopyrazine-2-carboxamide (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5-1.0 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and maintain reflux until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent can be removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent, to afford this compound.

Reactions and Applications as a Synthetic Building Block

This compound is a versatile intermediate for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the amino, bromo, and thiol functionalities allows for a range of chemical transformations.

Synthesis of Fused Heterocycles

The ortho-disposed amino and thiol groups are ideally positioned for cyclization reactions with bifunctional electrophiles to construct five- or six-membered heterocyclic rings fused to the pyrazine core.

Caption: Key cyclization reactions of this compound.

A primary application of aminopyrazinethiols is in the synthesis of thiazolo[4,5-b]pyrazines. This can be achieved through condensation with α-halocarbonyl compounds.

Experimental Protocol: Synthesis of 2-Substituted-6-bromo-thiazolo[4,5-b]pyrazines

This is a general procedure for the Hantzsch thiazole synthesis adapted for this system.

Materials:

-

This compound

-

An appropriate α-haloketone or α-haloester (e.g., chloroacetone, ethyl bromoacetate)

-

Ethanol or a similar protic solvent

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the α-halocarbonyl compound (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired 2-substituted-6-bromo-thiazolo[4,5-b]pyrazine.

Potential in Drug Discovery and Materials Science

The pyrazine and fused pyrazine scaffolds are present in numerous biologically active molecules. The functional group handles on this compound make it an attractive starting material for generating libraries of compounds for screening in drug discovery programs. The bromine atom, in particular, allows for further functionalization via cross-coupling reactions, expanding the accessible chemical space. In materials science, the thiol group can be utilized for surface modification or the synthesis of sulfur-containing polymers and coordination complexes. The aromatic and electron-rich nature of the pyrazine ring may also impart interesting photophysical or electronic properties to its derivatives.

References

3-Amino-6-bromopyrazine-2-thiol: A Technical Guide to a Scarcely Documented Heterocycle

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current knowledge surrounding 3-Amino-6-bromopyrazine-2-thiol. Despite its potential as a building block in medicinal and materials chemistry, publicly available information on its discovery, historical development, and specific applications is notably limited. This document aims to consolidate the existing data, present information on closely related and better-documented analogues, and propose a viable synthetic pathway to stimulate further research and application development.

Physicochemical Properties

Data for this compound is primarily available from commercial suppliers. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6863-75-8 | [1] |

| Molecular Formula | C₄H₄BrN₃S | [1] |

| Molecular Weight | 206.06 g/mol | N/A |

| Appearance | Not specified | N/A |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |

Proposed Synthetic Pathway

While no specific, peer-reviewed synthesis for this compound has been identified in the literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of thiols from carboxylic acids or their derivatives. The proposed pathway starts from the more readily available 3-Amino-6-bromopyrazine-2-carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Generalized Experimental Protocols

The following are generalized experimental protocols for the proposed synthetic steps. These should be considered as a starting point and would require optimization for specific laboratory conditions.

Step 1: Synthesis of 3-Amino-6-bromopyrazine-2-carbonyl chloride (Acyl Chloride Intermediate)

-

To a solution of 3-Amino-6-bromopyrazine-2-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0°C.

-

A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of S-(3-Amino-6-bromopyrazin-2-yl) ethanethioate (Thioester Intermediate)

-

Dissolve the crude 3-Amino-6-bromopyrazine-2-carbonyl chloride in an aprotic solvent (e.g., tetrahydrofuran or acetonitrile).

-

Add a slight excess of a thiol source, such as sodium hydrosulfide (NaSH) or thioacetic acid, to the solution at 0°C. If using thioacetic acid, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) should be added to neutralize the generated HCl.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thioester may be purified by column chromatography.

Step 3: Synthesis of this compound (Final Product)

-

Dissolve the thioester intermediate in a suitable solvent such as methanol or ethanol.

-

Add an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid) to the solution.

-

Heat the mixture to reflux and monitor the hydrolysis of the thioester by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and neutralize it with an appropriate acid or base.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product may be further purified by recrystallization or column chromatography.

Closely Related Analogues

The limited information on the target compound is contrasted by the availability of data on its carbonitrile, carboxylic acid, and methyl ester analogues. These compounds are frequently cited as key intermediates in the synthesis of pharmaceuticals.[2]

Table 2: Properties and Applications of 3-Amino-6-bromopyrazine-2-carbonitrile

| Property | Value | Source |

| CAS Number | 17231-51-5 | [3] |

| Molecular Formula | C₅H₃BrN₄ | [3] |

| Molecular Weight | 199.01 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | 97%+ | [4] |

| Applications | Intermediate in pharmaceutical and agrochemical research, particularly for anti-cancer and anti-inflammatory agents. | [2] |

Table 3: Properties and Applications of 3-Amino-6-bromopyrazine-2-carboxylic acid

| Property | Value | Source |

| CAS Number | 486424-37-7 | |

| Molecular Formula | C₅H₄BrN₃O₂ | |

| Molecular Weight | 218.01 g/mol | |

| Appearance | Yellow to Brown Solid | |

| Purity | 95% | |

| Applications | Key intermediate in the synthesis of pharmaceuticals, especially antiviral and antibacterial agents.[5] | [5] |

Table 4: Properties of Methyl 3-amino-6-bromopyrazine-2-carboxylate

| Property | Value | Source |

| CAS Number | 6966-01-4 | N/A |

| Molecular Formula | C₆H₆BrN₃O₂ | [6] |

| Molecular Weight | 232.03 g/mol | [6] |

| Appearance | Liquid | [6] |

| Purity | 97% | [6] |

Signaling Pathways and Biological Activity

There is currently no available information in the scientific literature linking this compound to any specific signaling pathways or detailing its biological activity. The activity of its analogues in pharmaceutical development suggests that this compound could also possess interesting biological properties, warranting further investigation.

Conclusion

This compound remains a compound with significant untapped potential. The lack of comprehensive documentation regarding its discovery and synthesis presents a challenge but also an opportunity for new research. The proposed synthetic pathway in this guide, based on established chemical principles, offers a starting point for researchers to access this molecule. The documented utility of its close analogues as pharmaceutical intermediates underscores the potential value of this compound in drug discovery and development. Further studies are essential to elucidate its synthesis, reactivity, and biological properties, thereby paving the way for its application in various scientific domains.

References

An In-depth Technical Guide to the Safe Handling of 3-Amino-6-bromopyrazine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for the safe handling of 3-Amino-6-bromopyrazine-2-thiol by trained professionals. The information provided is based on available data from chemical suppliers and safety data sheets for structurally related compounds. A comprehensive and compound-specific Safety Data Sheet (SDS) was not available at the time of writing. Therefore, users are strongly advised to conduct a thorough risk assessment and consult all available safety information before handling this chemical.

Chemical and Physical Properties

This compound is a heterocyclic organic compound that is utilized as a building block in medicinal and agricultural chemistry.[1] Due to its reactive functional groups, including an amino group, a bromo group, and a thiol group, it is a versatile intermediate for the synthesis of more complex molecules.[1]

| Property | Value | Source |

| CAS Number | 6863-75-8 | [2] |

| Molecular Formula | C4H4BrN3S | [2] |

| Molecular Weight | 206.06 g/mol | [2] |

| Appearance | Solid (Specific color not consistently reported) | - |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with irritation and acute toxicity.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning [2]

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following are general guidelines for handling this compound in a laboratory setting.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.[3]

-

Hand Protection: Wear compatible chemical-resistant gloves.[4] Given that no specific breakthrough time data is available, it is advisable to double-glove and change gloves frequently, especially after direct contact.

-

Skin and Body Protection: A laboratory coat must be worn.[4] For operations with a higher risk of exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

First-Aid Measures

In the event of exposure, immediate action is crucial.

-